molecular formula C13H9F2NO B1422360 2-(2,4-Difluorobenzoyl)-6-methylpyridine CAS No. 1187170-55-3

2-(2,4-Difluorobenzoyl)-6-methylpyridine

Cat. No.: B1422360
CAS No.: 1187170-55-3
M. Wt: 233.21 g/mol
InChI Key: WFUUUNFZSYFLHV-UHFFFAOYSA-N
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Description

2-(2,4-Difluorobenzoyl)-6-methylpyridine (CAS 1187170-55-3) is a high-purity fluorinated aromatic ketone serving as a versatile intermediate in advanced chemical research and development. This compound features a pyridine ring substituted with a methyl group at the 6-position and a 2,4-difluorobenzoyl moiety, a structure known to impart significant biological activity and interesting electronic properties. Its primary research application lies in its role as a critical synthetic precursor. The compound's core structure is a key scaffold in the development of modern agrochemicals, particularly belonging to the benzoylurea class of insect growth regulators . These insecticides, such as Novaluron, function by inhibiting chitin formation, specifically targeting larval insect stages . The difluoro-substituted benzoyl group is a common structural feature in these potent active ingredients. Furthermore, nitrogen-containing heterocycles like the 6-methylpyridine ring in this compound are fundamental building blocks in pharmaceutical chemistry, found in over 60% of unique small-molecule drugs . This highlights its potential utility in medicinal chemistry programs for constructing molecules that interact with biological targets. Beyond its bioactivity, the integration of fluorine atoms and a heterocyclic system makes this compound a valuable building block in materials science. Fluorine substitution can fine-tune the electronic characteristics, lipophilicity, and metabolic stability of a molecule . Structurally similar difluorinated arylpyridines are employed as cyclometalating ligands in the development of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs) and as photosensitizers in dye-sensitized solar cells (DSSCs) . The product is supplied with a guaranteed purity of 97% and is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2,4-difluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-3-2-4-12(16-8)13(17)10-6-5-9(14)7-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUUUNFZSYFLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223110
Record name (2,4-Difluorophenyl)(6-methyl-2-pyridinyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-55-3
Record name (2,4-Difluorophenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 6-Methylpyridine

  • Method: Methylation of pyridine or its derivatives
  • Reagents: Methylating agents such as methyl iodide or dimethyl sulfate, with catalysts like potassium carbonate or sodium hydride
  • Conditions: Reactions typically occur under reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN)
  • Outcome: Formation of 6-methylpyridine as a precursor for subsequent acylation

Step 2: Preparation of 2,4-Difluorobenzoyl Chloride

  • Method: Chlorination of 2,4-difluorobenzoic acid
  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride, which convert the acid to its corresponding acyl chloride
  • Conditions: Reflux in an inert solvent such as dichloromethane (DCM) with excess SOCl₂
  • Notes: The acyl chloride intermediate is highly reactive and suitable for acylation reactions

Step 3: Acylation of 6-Methylpyridine

  • Method: Friedel–Crafts acylation or direct acylation using the prepared acyl chloride
  • Reagents: 2,4-Difluorobenzoyl chloride, aluminum chloride (AlCl₃) or other Lewis acids as catalysts
  • Conditions: Reflux in an inert solvent such as DCM or chlorobenzene, with careful control of temperature to prevent polyacylation
  • Outcome: Formation of 2-(2,4-difluorobenzoyl)-6-methylpyridine

Step 4: Purification

  • Methods: Column chromatography, recrystallization, or distillation
  • Notes: Purity is critical for subsequent applications and characterization

Data Table Summarizing the Preparation Methods

Step Reaction Reagents Catalyst Solvent Conditions Notes
1 Methylation of pyridine Methyl iodide, potassium carbonate - DMF or acetonitrile Reflux, 60-80°C Forms 6-methylpyridine precursor
2 Acid chlorination 2,4-Difluorobenzoic acid, SOCl₂ - Dichloromethane Reflux, 40-60°C Produces 2,4-difluorobenzoyl chloride
3 Friedel–Crafts acylation 2,4-Difluorobenzoyl chloride AlCl₃ Dichloromethane Reflux, 0-25°C Yields target compound
4 Purification - - - Chromatography/recrystallization Ensures product purity

Research Findings and Notes

  • Patents and literature emphasize the importance of controlling moisture and temperature during acylation to prevent side reactions and polyacylation, especially when working with sensitive acyl chlorides.
  • Fluorinated benzoyl chlorides are reactive intermediates; their synthesis often requires careful handling under inert atmospheres to prevent hydrolysis.
  • Catalysts such as aluminum chloride are standard for Friedel–Crafts reactions, but alternative Lewis acids like iron(III) chloride or boron trifluoride etherate may be employed to optimize yields.
  • Solvent choice impacts reaction rate and selectivity; dichloromethane is commonly used due to its inertness and ease of removal.

Notes on Divergent Methods and Optimization

  • Alternative acylation methods, such as using acyl anhydrides or employing microwave-assisted synthesis, have been explored in related systems to enhance efficiency and selectivity.
  • The use of directing groups or protecting groups on the pyridine ring can influence regioselectivity, especially in substituted pyridines.
  • Recent advances suggest that employing greener solvents and catalytic systems can improve the environmental profile of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Difluorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Reduced forms, such as alcohols or amines.

  • Substitution Products: Substituted pyridines or benzoyl derivatives.

Scientific Research Applications

2-(2,4-Difluorobenzoyl)-6-methylpyridine has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which 2-(2,4-Difluorobenzoyl)-6-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Substituent Effects on the Benzoyl Group

The benzoyl group’s substitution pattern significantly influences electronic, steric, and pharmacokinetic properties. Below is a comparison with derivatives from :

Compound Substituent on Benzoyl Key Properties
5a 2,4-difluoro (Target) Optimal balance of electron-withdrawing effects and steric accessibility; high kinase inhibition .
5b 2,6-difluoro Reduced activity due to steric hindrance from ortho-fluorine; lower solubility .
5c 2-chloro-6-fluoro Chlorine introduces stronger electron-withdrawing effects but may reduce metabolic stability .
5d 3-fluoro Meta-substitution disrupts binding geometry, leading to weaker target interaction .
5g 4-nitro Nitro group increases polarity but introduces toxicity risks; limited druglikeness .

Key Insight : The 2,4-difluoro configuration in 5a maximizes target binding while maintaining favorable physicochemical properties.

Comparison with Discontinued Derivatives

and highlight discontinued analogs, such as 2-(2,3-difluorobenzoyl)-6-methylpyridine (Ref: 10-F735437). The 2,3-difluoro isomer likely exhibits:

  • Reduced Binding Affinity : Misalignment of fluorine atoms disrupts hydrogen bonding with kinase active sites.
  • Synthesis Challenges : Poor regioselectivity during benzoylation may complicate large-scale production .

Pyridine vs. Piperidine Scaffolds

lists 4-(2,4-difluorobenzoyl)piperidine hydrochloride , a related compound with a saturated piperidine ring. Key differences include:

Property 2-(2,4-Difluorobenzoyl)-6-methylpyridine 4-(2,4-Difluorobenzoyl)piperidine
Aromaticity Pyridine (planar, π-conjugated) Piperidine (non-aromatic)
Solubility Moderate (polar pyridine) Higher (basic amine hydrochloride)
Target Interaction Stronger π-π stacking with kinases Weaker due to lack of aromaticity

The pyridine scaffold in 5a enhances target engagement via aromatic interactions, critical for kinase inhibition .

Biological Activity

2-(2,4-Difluorobenzoyl)-6-methylpyridine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H9F2NO
  • Molecular Weight : 235.21 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through the following mechanisms:

  • Inhibition of Tumor Growth : The compound has been tested against several human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). Results demonstrated a moderate cytotoxic effect, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The biological activity is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This was evidenced by immunostaining studies that revealed perinuclear localization and disruption of microtubule dynamics in treated cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it has shown potential in inhibiting protein kinases that are often dysregulated in cancerous cells. This inhibition could lead to reduced cell proliferation and increased apoptosis .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on A549 and HeLa cell lines. The compound exhibited a dose-dependent response with IC50 values indicating moderate cytotoxicity. The mechanism was linked to the disruption of microtubule formation, leading to cell cycle arrest at the G2/M phase .

Cell LineIC50 (µM)Mechanism of Action
A54915Inhibition of tubulin polymerization
HeLa20Induction of apoptosis

Study 2: Enzyme Activity Inhibition

Another study focused on the compound's ability to inhibit specific kinases associated with cancer signaling pathways. The results indicated that it effectively reduced kinase activity by up to 70% in vitro, supporting its role as a potential therapeutic agent against kinase-driven cancers .

Q & A

Q. What are the common synthetic pathways for preparing 2-(2,4-difluorobenzoyl)-6-methylpyridine?

The compound is typically synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling reactions . For example, nickel catalysts (e.g., NiCl₂ with reducing agents) are effective for coupling halogenated pyridines with fluorinated benzoyl groups . Key steps include:

  • Halogenation : Introducing bromo/chloro groups at the pyridine’s 2-position.
  • Acylation : Reacting with 2,4-difluorobenzoyl chloride under anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Critical considerations: Moisture-sensitive intermediates require inert atmospheres (N₂/Ar).

Q. How can structural elucidation be performed for this compound?

Use multi-spectral analysis :

  • NMR : ¹⁹F NMR to confirm fluorobenzoyl substitution patterns; ¹H NMR for pyridine methyl group (δ ~2.5 ppm) and aromatic protons.
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns from fluorine atoms.
  • X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of fluorine substituents .

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles (fluorinated compounds may release HF upon decomposition).
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste disposal : Segregate halogenated/organofluorine waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of the 2,4-difluorobenzoyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine substituents deactivates the benzoyl group, reducing electrophilicity at the carbonyl carbon. This impacts:

  • Nucleophilic substitution : Slower reaction rates with amines/thiols, requiring stronger bases (e.g., NaH) .
  • Catalytic coupling : Fluorine’s inductive effect stabilizes transition states in nickel- or palladium-catalyzed reactions, improving yields in Suzuki-Miyaura couplings . Experimental tip: Optimize catalyst loading (5–10 mol% Ni) and ligand choice (bidentate P,N ligands enhance stability) .

Q. What strategies resolve contradictions in reported bioactivity data for kinase inhibition assays?

Discrepancies often arise from:

  • Assay conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ values.
  • Protein isoforms : p38α vs. p38β selectivity depends on fluorine’s positioning; use isoform-specific inhibitors as controls .
  • Metabolite interference : Hydrolysis of ester groups (e.g., tert-butyl esters) generates active acids; validate stability via HPLC-MS .

Q. How can this compound be functionalized for coordination chemistry or materials science applications?

  • Ligand design : Replace the methyl group with pyridylmethanol or phosphinitooxazoline moieties to create bidentate ligands for Cu(I) or Pt(II) complexes .
  • Photophysical tuning : Introduce π-conjugated substituents (e.g., ethynyl groups) to enhance luminescence in OLEDs . Case study: Copper(I) complexes with modified pyridine ligands exhibit thermally activated delayed fluorescence (TADF) for light-emitting devices .

Q. What analytical methods differentiate between stereoisomers or impurities in derivatives?

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol gradients.
  • LC-MS/MS : Detect trace impurities (e.g., des-fluoro byproducts) with MRM transitions.
  • DSC/TGA : Assess thermal stability and polymorphic transitions in solid-state forms .

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for Nickel-Catalyzed Coupling

ParameterValueImpact on Yield
Catalyst (NiCl₂)5 mol%72% → 89%
Ligand (P,N-bidentate)10 mol%Reduces side products
SolventDry THFEnhances solubility
Temperature80°CBalances rate/decomposition
Source: Adapted from

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey Signals
¹⁹F NMR (CDCl₃)-112 ppm (ortho-F), -104 ppm (para-F)
¹H NMR (CDCl₃)δ 2.48 (s, 3H, CH₃), 8.15 (d, J=7.8 Hz)
HRMS (ESI+)m/z 263.0825 [M+H]⁺ (calc. 263.0829)
Source:

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorobenzoyl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorobenzoyl)-6-methylpyridine

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